1,3-Piperazinedicarboxylic acid, 1-(phenylmethyl) ester, (3R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid is a chiral compound with significant applications in various fields of scientific research. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The benzyloxycarbonyl group attached to the piperazine ring enhances its chemical properties, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ®-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid typically involves the asymmetric hydrogenation of a corresponding pyrazinecarboxylic acid derivative. This process is carried out in the presence of an optically active rhodium complex catalyst. The reaction conditions include maintaining a specific temperature and pressure to ensure the desired enantiomeric purity .
Industrial Production Methods
In an industrial setting, the production of ®-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid follows a similar synthetic route but on a larger scale. The use of high-efficiency catalytic systems and optimized reaction conditions allows for the mass production of this compound with high enantiomeric excess and purity .
Chemical Reactions Analysis
Types of Reactions
®-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the piperazine ring.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various piperazine derivatives with modified functional groups, which can be further utilized in the synthesis of complex bioactive molecules .
Scientific Research Applications
®-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of chiral compounds and other complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the development of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of ®-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group enhances its binding affinity to these targets, facilitating the modulation of biochemical pathways. This interaction can lead to various physiological effects, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- ®-Piperazine-2-carboxylic acid
- ®-1-(Benzyloxycarbonyl)piperazine-2-carboxylic acid
Uniqueness
®-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid stands out due to its unique benzyloxycarbonyl group, which enhances its chemical stability and reactivity. This makes it a valuable intermediate in the synthesis of more complex molecules, providing advantages over similar compounds in terms of efficiency and versatility .
Properties
Molecular Formula |
C13H15N2O4- |
---|---|
Molecular Weight |
263.27 g/mol |
IUPAC Name |
(2R)-4-phenylmethoxycarbonylpiperazine-2-carboxylate |
InChI |
InChI=1S/C13H16N2O4/c16-12(17)11-8-15(7-6-14-11)13(18)19-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,16,17)/p-1/t11-/m1/s1 |
InChI Key |
ARLOIFJEXPDJGV-LLVKDONJSA-M |
Isomeric SMILES |
C1CN(C[C@@H](N1)C(=O)[O-])C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CN(CC(N1)C(=O)[O-])C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.